N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide
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Overview
Description
N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to a phenyl ring substituted with chloro, fluoro, and formyl groups, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide typically involves the reaction of 4-chloro-2-fluoro-3-formylphenylamine with propane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-carboxyphenylpropane-1-sulfonamide.
Reduction: 4-Chloro-2-fluoro-3-hydroxymethylphenylpropane-1-sulfonamide.
Substitution: Various substituted phenylpropane-1-sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is primarily related to its ability to interact with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another sulfonamide with antibacterial activity.
Sulfanilamide: A classic sulfonamide antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the formyl group, provides a distinct electronic environment that can affect the compound’s interactions with biological targets and its overall chemical behavior .
Properties
CAS No. |
1956331-34-2 |
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Molecular Formula |
C10H11ClFNO3S |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
N-(4-chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C10H11ClFNO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 |
InChI Key |
ILHIVMCXNHZXTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C=O)F |
Origin of Product |
United States |
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